

Technical Guide: Physicochemical Properties of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

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Compound of Interest

Compound Name: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1285246

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Introduction

6-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of a fluorine atom at the 6-position of the aromatic ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive overview of the known physicochemical properties of **6-Fluoro-1,2,3,4-tetrahydroisoquinoline** and its hydrochloride salt, along with relevant experimental methodologies.

Core Physicochemical Data

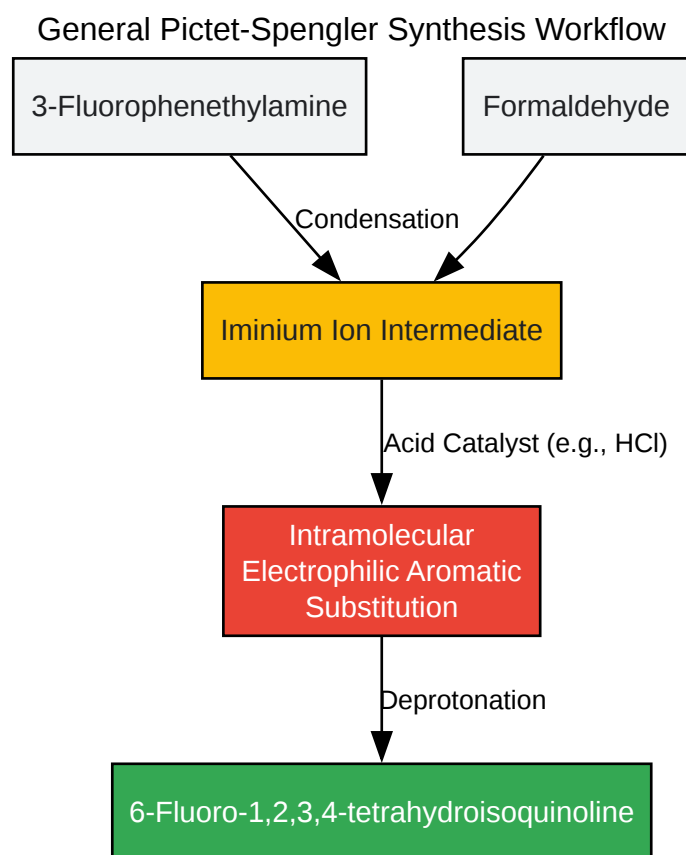
The available quantitative data for **6-Fluoro-1,2,3,4-tetrahydroisoquinoline** and its hydrochloride salt are summarized below. It is important to note that while some experimental data is available for the hydrochloride salt, several properties for the free base are currently based on computational predictions.

Table 1: Physicochemical Properties of **6-Fluoro-1,2,3,4-tetrahydroisoquinoline** and its Hydrochloride Salt

Property	6-Fluoro-1,2,3,4-tetrahydroisoquinoline	6-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl	Data Type
Molecular Formula	C ₉ H ₁₀ FN[1][2]	C ₉ H ₁₁ ClFN[3]	-
Molecular Weight	151.18 g/mol [1][2]	187.64 g/mol [3]	-
CAS Number	224161-37-9[1][2][4]	799274-08-1[3]	-
Melting Point	Not available	209-213 °C	Experimental
Boiling Point	Not available	Not available	-
pKa	Not available	Not available	-
logP (XLogP3)	1.4[1]	Not available	Computed[1]
Aqueous Solubility	Not available	Not available	-

Synthesis and Potential Biological Interactions

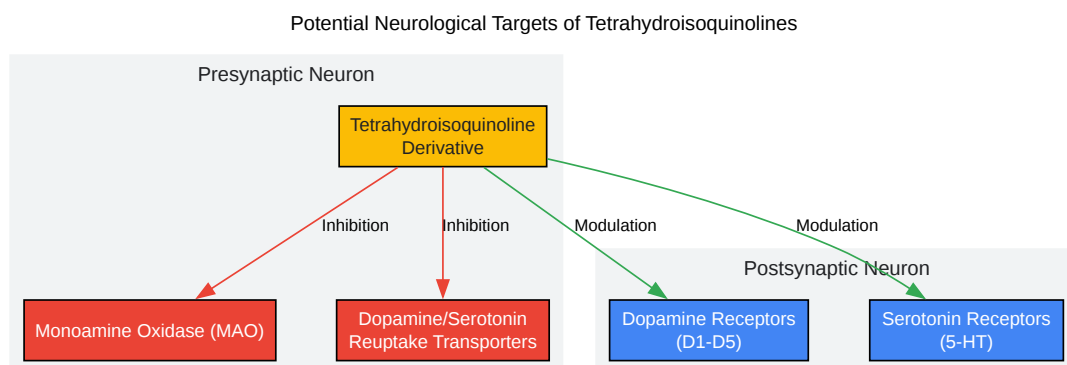
The primary synthetic route to tetrahydroisoquinolines is the Pictet-Spengler reaction.[4][5][6] This reaction involves the condensation of a β -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of **6-Fluoro-1,2,3,4-tetrahydroisoquinoline**, the logical precursors would be 3-fluorophenethylamine and formaldehyde.



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Caption: Pictet-Spengler synthesis of the target compound.

Tetrahydroisoquinoline derivatives are known to interact with various components of the central nervous system.^{[7][8]} While specific data for the 6-fluoro derivative is limited, the core structure is known to have affinities for dopamine and serotonin receptors and may act as a monoamine oxidase (MAO) inhibitor.^{[2][9][10]} These interactions are central to its potential applications in neuropharmacology.



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Caption: Potential interactions in the central nervous system.

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are provided below. These are generalized methods and may require optimization for **6-Fluoro-1,2,3,4-tetrahydroisoquinoline**.

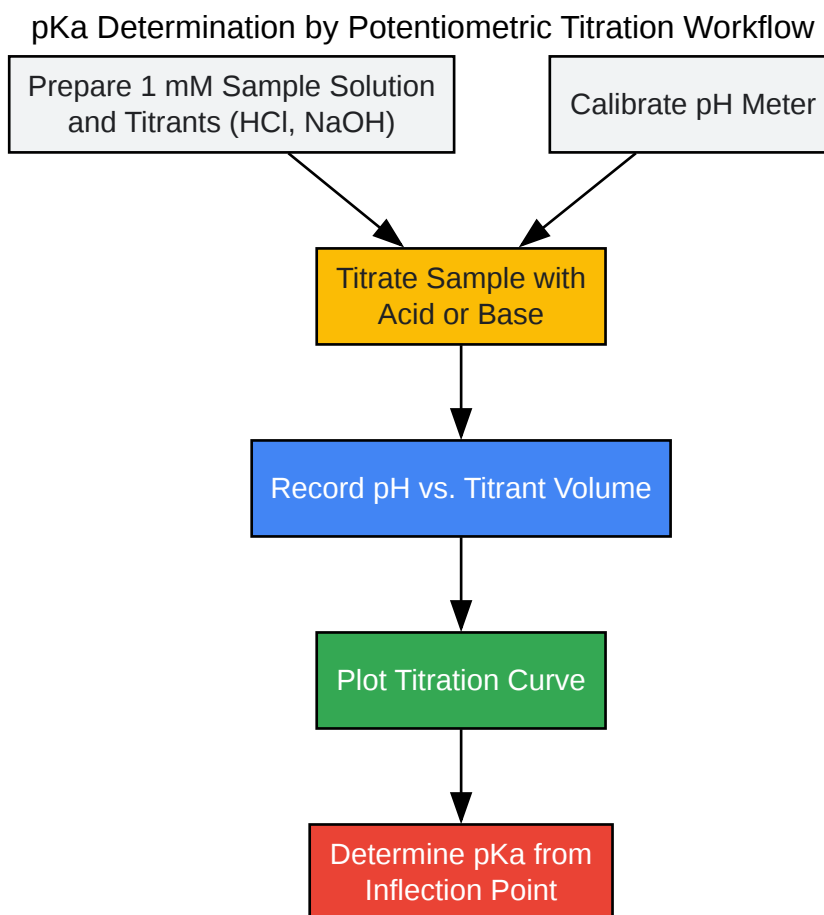
Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by measuring pH changes in a solution upon the addition of a titrant.[7][8][11]

Methodology:

- Preparation of Solutions:
 - Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.[7]

- Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[\[7\]](#)[\[11\]](#)
- Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[\[7\]](#)[\[11\]](#)
- Titration Procedure:
 - Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[\[7\]](#)[\[11\]](#)
 - Place 20 mL of the 1 mM sample solution into a temperature-controlled vessel.[\[11\]](#)
 - Add KCl solution to maintain a constant ionic strength.[\[7\]](#)[\[11\]](#)
 - If the compound is a base, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.[\[11\]](#)
 - Titrate the solution with 0.1 M NaOH, recording the pH after each incremental addition of the titrant until the pH reaches 12-12.5.[\[11\]](#)
 - For acidic compounds, the titration would be performed with 0.1 M HCl.
- Data Analysis:
 - Plot the pH values against the volume of titrant added to generate a titration curve.
 - The pKa is determined from the inflection point of the curve.
 - Perform the titration in triplicate to ensure reproducibility.[\[7\]](#)



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Caption: Workflow for pKa determination.

Determination of logP by the Shake-Flask Method

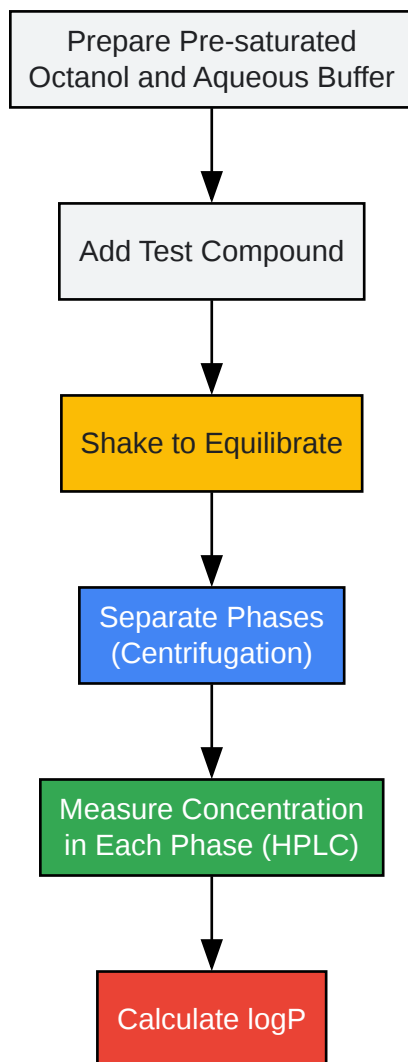
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.^{[1][3][12]}

Methodology:

- Preparation:
 - Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with 1-octanol.

- Saturate 1-octanol with the phosphate buffer.
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[13]
- Partitioning:
 - Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated 1-octanol and buffer.[13]
 - Shake the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning.[14]
 - Allow the phases to separate completely, often by centrifugation.[3]
- Analysis:
 - Carefully sample both the 1-octanol and aqueous phases.[3]
 - Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
 - The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3]

logP Determination by Shake-Flask Method Workflow



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Caption: Workflow for logP determination.

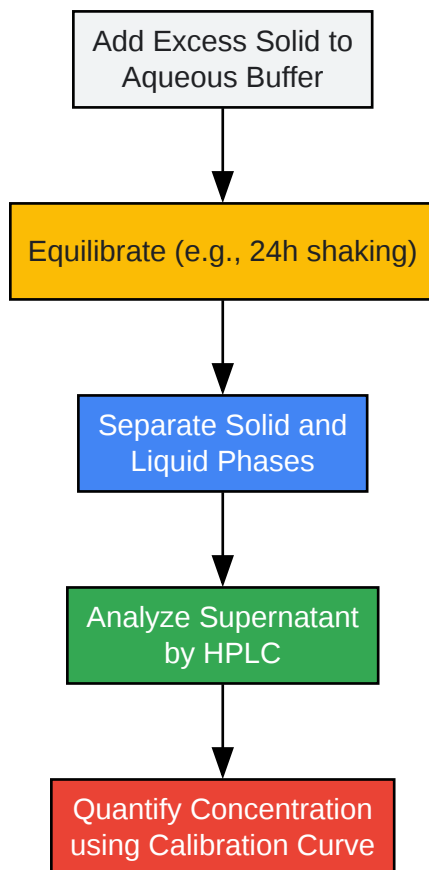
Determination of Aqueous Solubility by HPLC

This method determines the thermodynamic solubility of a compound in an aqueous buffer.^[15]
^[16]^[17]

Methodology:

- Sample Preparation:
 - Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate buffer at a specific pH) in a vial.[\[15\]](#)
 - Agitate the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.[\[18\]](#)
- Phase Separation:
 - Separate the undissolved solid from the saturated solution by filtration or centrifugation.
[\[15\]](#)[\[16\]](#)
- Quantification:
 - Prepare a standard calibration curve of the compound using known concentrations.[\[16\]](#)
 - Analyze the clear supernatant by a validated HPLC method to determine the concentration of the dissolved compound.[\[15\]](#)[\[17\]](#)
 - The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Aqueous Solubility Determination Workflow



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Caption: Workflow for aqueous solubility determination.

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